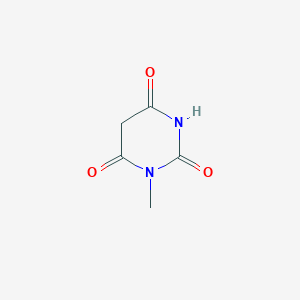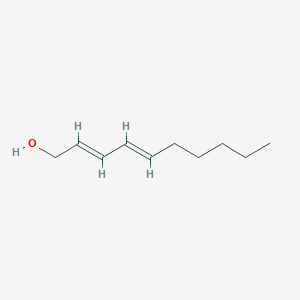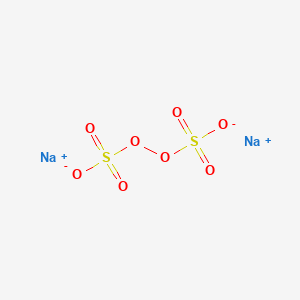
2,6-Di-tert-butyl-4-méthylpyridine
Vue d'ensemble
Description
2,6-Di-tert-butyl-4-methylpyridine is a sterically hindered, non-nucleophilic base. It is known for its ability to distinguish between Brönsted (protonic) and Lewis acids. This compound is widely used in organic synthesis due to its unique properties, including its ability to inhibit desilylation and hydration of products during certain catalytic reactions .
Applications De Recherche Scientifique
2,6-Di-tert-butyl-4-methylpyridine has a wide range of applications in scientific research:
Biology: Its role as a non-nucleophilic base makes it valuable in biochemical studies where nucleophilic interference needs to be minimized.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of dyes, pesticides, and fragrances.
Mécanisme D'action
Target of Action
2,6-Di-tert-butyl-4-methylpyridine (DTBMP) is a sterically hindered, non-nucleophilic base . It primarily targets Brönsted (protonic) and Lewis acids .
Mode of Action
DTBMP interacts with its targets by distinguishing between Brönsted (protonic) and Lewis acids . This interaction enables the direct high-yield conversion of aldehydes and ketones to vinyl triflates .
Biochemical Pathways
DTBMP is involved in various organic reactions such as nucleophilic substitution reactions and redox reactions . It also plays a role in the synthesis of 1,2-dihydro-2-silanaphthalene derivatives and in PtCl4-catalyzed cyclization reactions of homopropargyl azide derivatives .
Pharmacokinetics
It is known that dtbmp is sparingly soluble in water but soluble in ethanol, acetic acid, and diethyl ether . This solubility profile may influence its bioavailability.
Result of Action
The molecular and cellular effects of DTBMP’s action are primarily seen in its role as a catalyst in organic reactions . It enables the high-yield conversion of aldehydes and ketones to vinyl triflates , which are important intermediates in organic synthesis.
Action Environment
DTBMP is sensitive to air and light . Therefore, environmental factors such as exposure to light and air can influence its action, efficacy, and stability. It is recommended to store DTBMP in a cool place, keep the container tightly closed in a dry and well-ventilated place, and store under inert gas .
Analyse Biochimique
Biochemical Properties
2,6-Di-tert-butyl-4-methylpyridine enables the direct high-yield conversion of aldehydes and ketones to vinyl triflates . This interaction with aldehydes and ketones is crucial in many biochemical reactions .
Molecular Mechanism
At the molecular level, 2,6-Di-tert-butyl-4-methylpyridine acts as a base in PtCl4-catalyzed cyclization reactions of homopropargyl azide derivatives . This shows its role in enzyme activation and its interaction with biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-tert-butyl-4-methylpyridine typically involves the reaction of trimethylacetyl chloride, tert-butanol, and trifluoromethanesulfonic acid to produce a triflate salt. This salt is then suspended in ethanol and reacted with concentrated ammonia at -60°C to yield 2,6-Di-tert-butyl-4-methylpyridine .
Industrial Production Methods: Industrial production methods for 2,6-Di-tert-butyl-4-methylpyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Di-tert-butyl-4-methylpyridine undergoes various types of reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although it is generally resistant to oxidation due to its steric hindrance.
Substitution: It participates in substitution reactions, particularly in the presence of strong bases or acids.
Catalytic Reactions: It is used as a base in catalytic reactions, such as the PtCl4-catalyzed cyclization of homopropargyl azide derivatives.
Common Reagents and Conditions:
Reagents: Common reagents include aldehydes, ketones, and trifluoromethanesulfonic anhydride.
Conditions: Reactions typically occur under controlled temperatures and in the presence of catalysts like GaCl3.
Major Products: The major products formed from reactions involving 2,6-Di-tert-butyl-4-methylpyridine include vinyl triflates and various cyclized derivatives .
Comparaison Avec Des Composés Similaires
- 2,6-Di-tert-butylpyridine
- 2,4,6-Tri-tert-butylpyridine
- 2,4,6-Trimethylpyridine
- 2,6-Lutidine
Comparison: 2,6-Di-tert-butyl-4-methylpyridine is unique due to its specific steric hindrance and non-nucleophilic properties. Compared to 2,6-Di-tert-butylpyridine, it has an additional methyl group that enhances its steric effects. 2,4,6-Tri-tert-butylpyridine and 2,4,6-Trimethylpyridine have different substitution patterns, affecting their reactivity and applications. 2,6-Lutidine, while similar in structure, lacks the same level of steric hindrance, making it less effective in certain catalytic processes .
Propriétés
IUPAC Name |
2,6-ditert-butyl-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-10-8-11(13(2,3)4)15-12(9-10)14(5,6)7/h8-9H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHZEKKZMFRULH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10191615 | |
| Record name | 2,6-Di-tert-butyl-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid that slowly solidifies; mp = 31-32 deg C; [Merck Index] White or light brown solid; mp = 30-35 deg C; [Alfa Aesar MSDS] | |
| Record name | 2,6-Di-tert-butyl-4-methylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19505 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
38222-83-2 | |
| Record name | 2,6-Di-tert-butyl-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38222-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Di-tert-butyl-4-methylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038222832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 38222-83-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Di-tert-butyl-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-di-tert-butyl-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.923 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DI-TERT-BUTYL-4-METHYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83004E89V5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride](/img/structure/B104879.png)












